molecular formula C18H28N2O2 B13969011 Benzyl 4-(3-(ethylamino)propyl)piperidine-1-carboxylate

Benzyl 4-(3-(ethylamino)propyl)piperidine-1-carboxylate

Cat. No.: B13969011
M. Wt: 304.4 g/mol
InChI Key: AHECBDAMADPDTQ-UHFFFAOYSA-N
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Description

Benzyl 4-(3-(ethylamino)propyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals and organic synthesis. This compound is characterized by its benzyl group attached to a piperidine ring, which is further substituted with an ethylamino propyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(3-(ethylamino)propyl)piperidine-1-carboxylate typically involves the reaction of benzyl piperidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as methanol or ethanol, and a catalyst like palladium on carbon (Pd/C) to facilitate the hydrogenation process. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to continuous stirring and heating. The reaction conditions are optimized to ensure maximum yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(3-(ethylamino)propyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the benzyl group or the ethylamino propyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Benzyl 4-(3-(ethylamino)propyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 4-(3-(ethylamino)propyl)piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-hydroxy-1-piperidinecarboxylate
  • Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride
  • 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine

Uniqueness

Benzyl 4-(3-(ethylamino)propyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylamino propyl group enhances its binding affinity to certain receptors, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

benzyl 4-[3-(ethylamino)propyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H28N2O2/c1-2-19-12-6-9-16-10-13-20(14-11-16)18(21)22-15-17-7-4-3-5-8-17/h3-5,7-8,16,19H,2,6,9-15H2,1H3

InChI Key

AHECBDAMADPDTQ-UHFFFAOYSA-N

Canonical SMILES

CCNCCCC1CCN(CC1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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